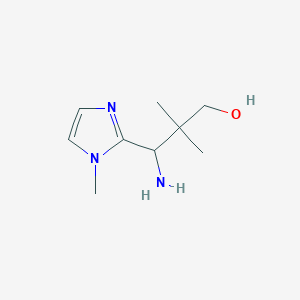

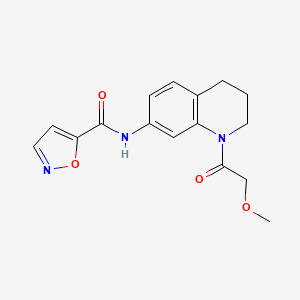

2-(2-methylpropoxy)quinoline-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methoxy-quinoline-4-carboxylic acid is a type of heterocyclic compound . It has the molecular formula C11H9NO3 and a molecular weight of 203.19 .

Synthesis Analysis

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Molecular Structure Analysis

The molecular structure of 2-methoxy-quinoline-4-carboxylic acid includes a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

Quinoline-4-carboxylic acid derivatives have been synthesized using various methods, including microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-quinoline-4-carboxylic acid include a molecular weight of 203.19 and a solid form .Scientific Research Applications

Synthesis and Structural Studies

Synthesis Pathways : Quinoline-2-carboxylic acid derivatives, including structures similar to 2-(2-methylpropoxy)quinoline-4-carboxylic acid, have been synthesized for their potential applications in various fields. For example, the synthesis of 3-hydroxyquinoline-2-carboxylic acid, a related compound, has been achieved through a multi-step procedure, indicating the chemical versatility and adaptability of such compounds (Riego et al., 2005).

Molecular Structure and Design : The molecular structures of quinoline derivatives have been extensively studied. For instance, the helical structures of certain quinoline-derived oligoamide foldamers were characterized, demonstrating the structural complexity and potential applications of these compounds in molecular design (Jiang et al., 2003).

Chemical Interactions and Complex Formation

Noncovalent Bonding : Studies on noncovalent interactions between 2-methylquinoline/quinoline and carboxylic acids have enhanced our understanding of the binding behaviors of similar compounds. This research is crucial for understanding the chemical properties of 2-(2-methylpropoxy)quinoline-4-carboxylic acid and its potential interactions with other molecules (Gao et al., 2014).

Chelating Ion Exchangers : Quinoline-2-carboxylic acids with different substituents have been used as chelating ion exchangers, indicating potential applications in metal ion extraction and environmental remediation. The structural variations influence their selectivity and efficiency in metal ion capture (Moberg et al., 1990).

Biological and Pharmaceutical Applications

Antimicrobial Activity : Some quinoline carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial properties. This suggests potential applications of 2-(2-methylpropoxy)quinoline-4-carboxylic acid in developing new antimicrobial agents (Agui et al., 1977).

Antiallergy Agents : Derivatives of quinoline carboxylic acids have also been explored for their antiallergy activity, indicating the potential of these compounds in developing treatments for allergic reactions (Althuis et al., 1980).

Analytical and Detection Applications

Analytical Reagents : Certain derivatives of quinoline carboxylic acids have been studied as analytical reagents for the determination of metal ions. This demonstrates the potential use of 2-(2-methylpropoxy)quinoline-4-carboxylic acid in analytical chemistry for metal ion detection (Dutt et al., 1968).

Synthesis of Biologically Active Molecules : The synthesis of quinoline-2-carboxylates, related to 2-(2-methylpropoxy)quinoline-4-carboxylic acid, shows their importance in the preparation of biologically active molecules and as ligands in metal-catalyzed reactions (Gabrielli et al., 2016).

Advanced Material Development

- Molecular Imprinting and Polymer Development : The development of molecularly imprinted polymers selective for quinoxaline carboxylic acids showcases the potential of 2-(2-methylpropoxy)quinoline-4-carboxylic acid in creating selective sorbents for specific molecules, which could be crucial in environmental monitoring and pharmaceutical development (Duan et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-methylpropoxy)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9(2)8-18-13-7-11(14(16)17)10-5-3-4-6-12(10)15-13/h3-7,9H,8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHDSJXTCVATFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

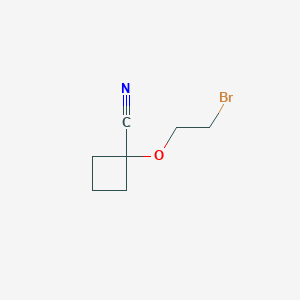

CC(C)COC1=NC2=CC=CC=C2C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylpropoxy)quinoline-4-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2670852.png)

![N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2670856.png)

![N-(2-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670860.png)

![1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2670861.png)

![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B2670864.png)